1-[2-(2-methylphenoxy)-3-pyridinyl]-N-[(5-methyl-2-thienyl)methyl]methanamine
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Overview
Description
1-[2-(2-methylphenoxy)-3-pyridinyl]-N-[(5-methyl-2-thienyl)methyl]methanamine, also known as MPTM, is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs.
Mechanism of Action
1-[2-(2-methylphenoxy)-3-pyridinyl]-N-[(5-methyl-2-thienyl)methyl]methanamine acts as an inhibitor of several enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). MAO is responsible for the breakdown of neurotransmitters such as dopamine and serotonin, while AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which can improve mood and cognitive function. It has also been shown to reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-[2-(2-methylphenoxy)-3-pyridinyl]-N-[(5-methyl-2-thienyl)methyl]methanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have activity against a range of diseases. However, it also has several limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for research on 1-[2-(2-methylphenoxy)-3-pyridinyl]-N-[(5-methyl-2-thienyl)methyl]methanamine. One area of interest is the development of new drugs based on this compound that have improved efficacy and safety profiles. Another area of interest is the use of this compound as a tool for studying the biochemical and physiological effects of neurotransmitters and other signaling molecules in the brain. Finally, further research is needed to determine the long-term safety and efficacy of this compound and its potential use in the treatment of various diseases.
Synthesis Methods
1-[2-(2-methylphenoxy)-3-pyridinyl]-N-[(5-methyl-2-thienyl)methyl]methanamine can be synthesized using a multi-step process that involves the reaction of 2-methylphenol with 3-bromopyridine, followed by the reaction of the resulting intermediate with 5-methyl-2-thiophenemethanol. The final product is obtained by the reduction of the resulting intermediate with sodium borohydride.
Scientific Research Applications
1-[2-(2-methylphenoxy)-3-pyridinyl]-N-[(5-methyl-2-thienyl)methyl]methanamine has been the subject of several scientific studies due to its potential use in the development of new drugs. It has been shown to have activity against a range of diseases, including cancer, diabetes, and Alzheimer's disease.
Properties
IUPAC Name |
1-[2-(2-methylphenoxy)pyridin-3-yl]-N-[(5-methylthiophen-2-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-6-3-4-8-18(14)22-19-16(7-5-11-21-19)12-20-13-17-10-9-15(2)23-17/h3-11,20H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQHRRSDAHXKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNCC3=CC=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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